1,1,1,2,3,4,4,4-Octafluorobutane 1,1,1,2,3,4,4,4-Octafluorobutane
Brand Name: Vulcanchem
CAS No.: 75995-72-1
VCID: VC2181458
InChI: InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H
SMILES: C(C(C(F)(F)F)F)(C(F)(F)F)F
Molecular Formula: C4H2F8
Molecular Weight: 202.05 g/mol

1,1,1,2,3,4,4,4-Octafluorobutane

CAS No.: 75995-72-1

Cat. No.: VC2181458

Molecular Formula: C4H2F8

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,2,3,4,4,4-Octafluorobutane - 75995-72-1

Specification

CAS No. 75995-72-1
Molecular Formula C4H2F8
Molecular Weight 202.05 g/mol
IUPAC Name 1,1,1,2,3,4,4,4-octafluorobutane
Standard InChI InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H
Standard InChI Key CFSHSCBNZAKMAT-UHFFFAOYSA-N
SMILES C(C(C(F)(F)F)F)(C(F)(F)F)F
Canonical SMILES C(C(C(F)(F)F)F)(C(F)(F)F)F

Introduction

Chemical Identity and Structure

1,1,1,2,3,4,4,4-Octafluorobutane (CAS No. 75995-72-1) is a partially fluorinated hydrocarbon with the molecular formula C₄H₂F₈ . As the name indicates, this compound features eight fluorine atoms substituted at positions 1, 1, 1, 2, 3, 4, 4, and 4 of the butane carbon chain, with hydrogen atoms remaining at positions 2 and 3. The compound is also known by several synonyms including 2H,3H-Octafluorobutane and 1,2-Bis(trifluoromethyl)-1,2-difluoroethane .

The structural arrangement of fluorine atoms gives this molecule its distinctive chemical behavior. The high electronegativity of fluorine creates a strong carbon-fluorine bond, contributing to the compound's stability and influencing its reactivity patterns. This extensive fluorination significantly alters the properties compared to the parent hydrocarbon butane.

Physical and Chemical Properties

The physicochemical properties of 1,1,1,2,3,4,4,4-Octafluorobutane are summarized in Table 1, based on available data from reliable sources:

Table 1: Physical and Chemical Properties of 1,1,1,2,3,4,4,4-Octafluorobutane

PropertyValueSource
CAS Number75995-72-1
Molecular FormulaC₄H₂F₈
Molecular Weight202.05 g/mol
Density1.453 g/cm³
Boiling Point33-34°C
Melting PointNot available
LogP (Octanol-Water Partition Coefficient)2.78720
Exact Mass202.00300
Flash PointNot available

The relatively low boiling point of 33-34°C indicates that 1,1,1,2,3,4,4,4-Octafluorobutane is volatile at ambient temperatures, which has implications for its handling and potential applications . The LogP value of approximately 2.79 suggests moderate lipophilicity, indicating limited water solubility and potential for partitioning into organic phases .

The reference to "Synthesis of 1,1,1,2,3,4,4,4-Octafluorobutane from n-Butane" suggests that direct conversion from the parent hydrocarbon may be industrially viable, though specific catalysts, conditions, and yield data are not provided in the available search results .

ManufacturerProduct NumberPurityPackagingPrice (as of Dec. 2021)
SynQuest Laboratories1100-3-3595%1g$65
SynQuest Laboratories1100-3-3595%5g$165
Matrix Scientific00906898%5g$205
ApolloscientificPC461795%5g$225
AK Scientific9329AENot specified5g$326

The relatively high cost per gram indicates that 1,1,1,2,3,4,4,4-Octafluorobutane is positioned as a specialty chemical rather than a bulk commodity . This pricing structure suggests that its primary applications may be in research settings or high-value industrial processes where only small quantities are required.

According to the search results, several global suppliers distribute this compound, including J & K SCIENTIFIC LTD., Meryer (Shanghai) Chemical Technology Co., Ltd., Clearsynth Labs Limited, and Shenzhen Regent Biochemical Technology Co., Ltd .

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